Calcium sulfate hemihydrate

概要

説明

Calcium sulfate hemihydrate, commonly known as Plaster of Paris, is an inorganic compound with the chemical formula CaSO₄·0.5H₂O. It is derived from the mineral gypsum (calcium sulfate dihydrate) through a process of partial dehydration. This compound is widely recognized for its use in construction, medical applications, and art due to its ability to harden upon hydration.

作用機序

Target of Action

Calcium sulfate hemihydrate (CSH), also known as bassanite or Plaster of Paris, is a widely used inorganic material . Its primary targets are the calcium and sulfate ions in aqueous solutions . The calcium ions (Ca2+) and sulfate ions (SO42-) are the main components that interact during the formation of CSH .

Mode of Action

The mode of action of CSH involves a series of interactions and transformations. Initially, multiple Ca2+ and SO42- ions assemble into nanoclusters . These nanoclusters then aggregate into poorly ordered (i.e., amorphous) hydrated aggregates . These aggregates subsequently undergo ordering into coherent crystalline units . This process is non-classical, involving several steps .

Biochemical Pathways

The biochemical pathway of CSH involves the precipitation of calcium sulfate from aqueous solutions. This precipitation process is complex and involves the formation of amorphous calcium sulfate (ACS) and CSH as intermediates before the formation of calcium sulfate dihydrate (gypsum) . The formation of these intermediates is a critical part of the biochemical pathway of CSH .

Pharmacokinetics

For instance, calcium formate has been shown to retard the hydration reaction of CSH . This suggests that the bioavailability and pharmacokinetics of CSH can be influenced by the presence of other compounds in the system .

Result of Action

The result of the action of CSH is the formation of crystalline structures. These structures are larger, denser, and well-grown crystals with fewer cracks and pores . The formation of these structures is a direct result of the interactions and transformations that occur during the mode of action of CSH .

Action Environment

The action of CSH is influenced by various environmental factors. For instance, the temperature and pressure can affect the thermodynamic stability of the different phases of CSH . Additionally, the ionic strength of the solution can influence the formation of bassanite, a metastable form of CSH . Furthermore, impurities in the raw materials can affect the morphology of the resulting CSH whiskers .

生化学分析

Biochemical Properties

Calcium sulfate hemihydrate is known to interact with various biomolecules. For instance, it has been found to influence the hydration process of β-calcium sulfate hemihydrate . The hemihydrate particles are porous and contain numerous nanopores . It dissolves from the surface available to water, forming a transient flocculent intermediate with widen pores .

Molecular Mechanism

The molecular mechanism of this compound involves a series of complex biochemical reactions. It has been found that this compound can retard the hydration reaction of hemihydrate . This retardation is due to the high Ca 2+ ion concentrations, donated by the faster dissolving calcium formate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, isothermal calorimetry measurements showed that calcium formate retards the hydration reaction of hemihydrate . This was confirmed by XRD of stored samples and pore solution analysis .

準備方法

Synthetic Routes and Reaction Conditions: Calcium sulfate hemihydrate is primarily prepared by heating gypsum (calcium sulfate dihydrate) at temperatures around 150°C. This process, known as calcination, removes part of the water content from gypsum, resulting in the formation of this compound. The reaction can be represented as: [ \text{CaSO}_4·2\text{H}_2\text{O} \rightarrow \text{CaSO}_4·0.5\text{H}_2\text{O} + 1.5\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves the use of large rotary kilns or autoclaves. The gypsum is crushed and fed into these kilns, where it is heated to the required temperature. In some processes, additives such as acids or salts are used to control the morphology and properties of the resulting hemihydrate. The autoclave process, which involves heating gypsum under pressure, is particularly effective in producing high-purity this compound .

化学反応の分析

Types of Reactions: Calcium sulfate hemihydrate primarily undergoes hydration reactions. When mixed with water, it rehydrates to form calcium sulfate dihydrate (gypsum), which hardens over time. This reaction is exothermic and can be represented as: [ \text{CaSO}_4·0.5\text{H}_2\text{O} + 1.5\text{H}_2\text{O} \rightarrow \text{CaSO}_4·2\text{H}_2\text{O} ]

Common Reagents and Conditions: The primary reagent involved in the reactions of this compound is water. The hydration process is typically carried out at room temperature, although the rate of reaction can be influenced by temperature and the presence of impurities or additives.

Major Products Formed: The major product formed from the hydration of this compound is calcium sulfate dihydrate (gypsum). This transformation is crucial in applications such as construction and medical casting, where the hardening property of gypsum is utilized .

科学的研究の応用

Calcium sulfate hemihydrate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a desiccant and in the preparation of various chemical compounds.

Biology: In biological research, it serves as a medium for cell culture and as a component in the preparation of bone graft materials.

Medicine: It is extensively used in orthopedics for making casts and in dentistry for dental molds.

Industry: In the construction industry, it is used for making plasterboard, wall plasters, and decorative elements. .

類似化合物との比較

Calcium sulfate hemihydrate is often compared with other calcium sulfate hydrates, such as:

Calcium sulfate dihydrate (gypsum): Unlike the hemihydrate, gypsum contains two molecules of water per molecule of calcium sulfate. It is less reactive and does not harden as quickly upon hydration.

Anhydrous calcium sulfate (anhydrite): This form contains no water and is used as a desiccant. It requires higher temperatures for preparation and does not readily hydrate under normal conditions.

The unique property of this compound to quickly rehydrate and harden makes it particularly valuable in applications where rapid setting is essential .

特性

IUPAC Name |

dicalcium;disulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.2H2O4S.H2O/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);1H2/q2*+2;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBKNNSYQHRCA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

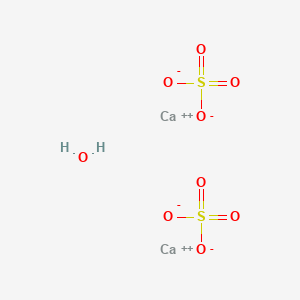

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CaSO4)2.H2O, Ca2H2O9S2 | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90894798 | |

| Record name | Plaster of Paris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Plaster of paris appears as white or yellowish, finely divided, odorless powder consisting mostly or entirely of calcium sulfate hemihydrate, CaSO4*1/2H2O. Forms a paste when it is mixed with water that soon hardens into a solid. Used in making casts, molds, and sculpture. Generally non-toxic., White or yellowish, finely divided, odorless powder; [NIOSH], FINE HYGROSCOPIC WHITE POWDER., White or yellowish, finely divided, odorless powder. | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Plaster of Paris | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % at 77 °F (NIOSH, 2023), Solubility in water, g/100ml at 25 °C: 0.30, (77 °F): 0.3% | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.5 (NIOSH, 2023) - Denser than water; will sink, Density (for the alpha hemihydrate): 2.76 g/cm³, 2.5 | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

26499-65-0, 10034-76-1 | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium sulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plaster of Paris | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026499650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plaster of Paris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (2:2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Plaster of Paris (Ca(SO4).1/2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RW091J48V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

325 °F (Loses H2O) (NIOSH, 2023), 163 °C, 325 °F (loses H₂O), 325 °F (Loses H2O) | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium sulfate hemihydrate?

A1: this compound has the molecular formula CaSO4·0.5H2O. Its molecular weight is 145.15 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: Fourier transform infrared spectroscopy (FTIR) and Raman microspectroscopy can be used to identify this compound. These techniques reveal characteristic vibrational modes corresponding to the sulfate and water molecules within the crystal structure [].

Q3: What is the difference between α-calcium sulfate hemihydrate and β-calcium sulfate hemihydrate?

A3: Both are forms of this compound, but differ in their crystal morphology and properties. α-calcium sulfate hemihydrate has a more prismatic, less porous structure than the β form. This results in a lower water demand for mixing, higher mechanical strength upon setting, and slower degradation rate [, , , ].

Q4: How does the presence of salts in solution affect the formation of α-calcium sulfate hemihydrate?

A4: The concentration and type of salt in solution influence both the crystal growth and conversion rate of α-calcium sulfate hemihydrate. Studies have shown that a specific range of salt concentrations (15-20%) can be optimal for producing α-calcium sulfate hemihydrate with desired characteristics []. The type of alkali earth metal ions present in the solution can also impact crystal morphology [, ].

Q5: What is the impact of pH on the stability and formation of α-calcium sulfate hemihydrate?

A5: Maintaining a near-neutral pH is crucial for the stability of α-calcium sulfate hemihydrate. As the pH deviates from neutral (towards acidic or alkaline), the stability of the α form decreases, impacting its formation process [].

Q6: How does the addition of crystal modifiers influence the properties of this compound?

A6: Crystal modifiers, such as organic diacids like succinic acid, play a crucial role in controlling the morphology of this compound crystals []. They achieve this by selectively adsorbing onto specific crystal planes, affecting the growth rate in different directions. This control over morphology can lead to desired properties like lower water carrying capacity and increased strength in the final product [].

Q7: How is this compound used as a bone substitute material?

A7: this compound is biocompatible and exhibits osteoconductivity, making it suitable as a bone substitute material. It can be used to fill bone defects, providing a scaffold for new bone growth []. Studies have shown that the incorporation of additives like nano cerium oxide [] or strontium [] can enhance its osteoinductive properties, further promoting bone regeneration.

Q8: How does the degradation rate of this compound impact its use in bone regeneration?

A8: A significant limitation of this compound in bone regeneration is its rapid degradation rate, which can hinder complete bone healing []. Researchers are exploring modifications, such as creating nano-sized particles (nCS) [], to control the degradation rate and match it with the rate of new bone formation.

Q9: Can this compound be used for drug delivery?

A9: Yes, this compound can be used as a carrier for controlled drug delivery [, ]. Studies have investigated the incorporation of antibiotics like clindamycin and enrofloxacin into this compound beads. The porous structure of the material allows for the gradual release of the drug over time, potentially enhancing its therapeutic effect [].

Q10: What is the main source of this compound for industrial applications?

A10: While this compound can be produced from natural gypsum, a significant source is flue gas desulfurization (FGD) gypsum, a byproduct of coal-fired power plants [, , , ]. Utilizing FGD gypsum for α-calcium sulfate hemihydrate production offers a sustainable solution by reducing industrial waste and promoting resource efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)

![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)

![sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B167931.png)

![(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one](/img/structure/B167949.png)